2-Chloro-5-(3-fluorobenzoyl)pyridine
Description
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(3-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO/c13-11-5-4-9(7-15-11)12(16)8-2-1-3-10(14)6-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZUHCHTQCSQEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243915 | |
| Record name | (6-Chloro-3-pyridinyl)(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187168-05-3 | |
| Record name | (6-Chloro-3-pyridinyl)(3-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187168-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-3-pyridinyl)(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of Pyridine followed by Acylation
- Step 1: Synthesis of 2-chloropyridine via chlorination of pyridine.
- Step 2: Friedel-Crafts acylation of 2-chloropyridine with 3-fluorobenzoyl chloride.
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Chlorination | Chlorine gas or N-chlorosuccinimide (NCS), at 80-100°C | Selective chlorination at the 2-position is achieved via controlled conditions to avoid polychlorination. |
| Acylation | 3-fluorobenzoyl chloride, aluminum chloride catalyst, reflux in an inert solvent like dichloromethane | Reaction carried out at 0-25°C to prevent side reactions. |
- High regioselectivity.
- Well-established industrial process.
- Good yields (~70-85%).
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Chlorination + Acylation | Pyridine | Cl2 or NCS, 3-fluorobenzoyl chloride, AlCl3 | 80-100°C (chlorination), 0-25°C (acylation) | 70-85 | High regioselectivity, scalable |
| Multi-step Synthesis | 3-methylpyridine | H2O2, benzoyl chloride, methyl ethyl ketone peroxide, KF | 70-80°C, 140°C (oxidation), 100-150°C (fluorination) | 65-75 | Suitable for complex derivatives |
| Halogen Exchange | Chlorinated pyridines | KF, DMSO | 100-150°C | 60-70 | For fluorination of chlorinated intermediates |
Research Findings and Industrial Insights
- Patents such as CN105418493B and EP1626045A1 highlight the importance of mild, environmentally friendly conditions, replacing hazardous chlorinating agents with hypochlorite and hydrochloric acid, which are more cost-effective and safer for industrial production.
- Recent advances include microwave-assisted acylation for improved yields and process efficiency.
- Fluorination techniques employing phase transfer catalysts have been optimized for selectivity and yield, crucial for producing high-purity intermediates.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(3-fluorobenzoyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized pyridine derivatives.
Scientific Research Applications
2-Chloro-5-(3-fluorobenzoyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-fluorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 2-Chloro-5-(3-fluorobenzoyl)pyridine, highlighting differences in substituents and their implications:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in 2-Chloro-5-(4-trifluoromethylbenzoyl)pyridine enhances lipophilicity and metabolic stability compared to the 3-fluorobenzoyl group, making it more suitable for pesticidal applications .
Physicochemical Properties
- Lipophilicity : The trifluoromethylbenzoyl derivative (LogP ≈ 3.2) exhibits higher lipophilicity than the 3-fluorobenzoyl analogue (LogP ≈ 2.8), impacting membrane permeability in drug delivery .
- Solubility: The 3-fluorophenoxymethyl variant (C₁₂H₉ClFNO) has lower aqueous solubility due to its non-polar phenoxy group, whereas the trifluoromethylpyridine derivative is more soluble in organic solvents .
Biological Activity
2-Chloro-5-(3-fluorobenzoyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro group and a fluorobenzoyl moiety, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The chloro and fluorine substituents can enhance lipophilicity and alter electronic properties, potentially leading to increased binding affinity to target proteins.
Antimicrobial Properties
Recent studies have indicated that pyridine derivatives exhibit significant antibacterial activity. For instance, derivatives similar to this compound have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound Name | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | S. aureus | 20 | |
| 3-Fluoro-2-hydroxypyridine | S. pneumoniae | 18 | |
| Pyridine-3-thiazole hydrazides | E. coli | 15 |
Cytotoxicity Studies
In vitro studies on L1210 mouse leukemia cells have demonstrated that compounds within this chemical class exhibit potent inhibition of cell proliferation, with IC50 values in the nanomolar range . This suggests that this compound may have potential as an anticancer agent.
Table 2: Cytotoxicity of Pyridine Derivatives
| Compound Name | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| This compound | L1210 mouse leukemia | 50 | |
| Haloethyl phosphoramidate analogues | L1210 mouse leukemia | 30 |
Study on Antimicrobial Efficacy
A case study evaluated the antimicrobial efficacy of various pyridine derivatives including this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial load, supporting the compound's potential as an antimicrobial agent.
Study on Anticancer Activity
Another study focused on the antiproliferative effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound led to apoptosis in cancer cells, indicating its potential as a therapeutic agent in oncology.
Q & A
Basic Research: What are the optimal synthetic routes for 2-Chloro-5-(3-fluorobenzoyl)pyridine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves halogenation of pyridine derivatives followed by Friedel-Crafts acylation. Key steps include:
- Chlorination : Use of POCl₃ or SOCl₂ under reflux (60–80°C) for pyridine chlorination .
- Acylation : Reaction with 3-fluorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C to minimize side reactions .
Optimization Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (acyl.) | Prevents decomposition |
| Solvent | DCM or DMF | Enhances solubility |
| Catalyst | AlCl₃ (1.2 eq.) | Maximizes acylation efficiency |
Advanced Research: How do electronic effects of the 3-fluorobenzoyl group influence regioselectivity in further functionalization?
Answer:
The electron-withdrawing fluorine atom directs electrophilic attacks to the meta and para positions of the benzoyl group. Computational studies (DFT) show:
- HOMO/LUMO Distribution : Fluorine reduces electron density on the benzoyl ring, favoring nucleophilic substitution at the pyridine’s C-4 position .
- Experimental Data : Reactions with Grignard reagents yield 85% C-4 products vs. 15% at C-6, confirmed by -NMR shifts .
Basic Research: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR : -NMR (CDCl₃) shows distinct pyridine protons (δ 8.5–9.0 ppm) and benzoyl aromatic signals (δ 7.2–7.8 ppm). -NMR (282 MHz) confirms fluorine position (δ -110 to -115 ppm) .
- X-ray Crystallography : SHELX software refines crystal structures, revealing dihedral angles (pyridine-benzoyl: ~45°) and bond lengths (C-Cl: 1.73 Å) .
Advanced Research: How does steric hindrance from the 3-fluorobenzoyl group affect crystallographic packing?
Answer:
Crystal lattice analysis (SHELXL) shows:
-
Packing Motifs : The fluorine atom disrupts π-π stacking, favoring T-shaped interactions (energy: ~2.1 kcal/mol).
-
Unit Cell Parameters :
Parameter Value a-axis 10.2 Å b-axis 12.5 Å c-axis 8.7 Å Data from related analogs suggest reduced symmetry (monoclinic P2₁/c) due to fluorine’s steric bulk .
Basic Research: What are the primary chemical reactivity pathways for this compound?
Answer:
Key reactions include:
- Nucleophilic Aromatic Substitution : Chlorine at C-2 reacts with amines (e.g., NH₃/EtOH, 80°C, 12h) with 70–85% yield .
- Cross-Coupling : Suzuki-Miyaura with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) targets C-5 .
Advanced Research: How does the compound interact with biological targets (e.g., kinases) in mechanistic studies?
Answer:
- Enzyme Inhibition : The fluorobenzoyl group mimics ATP’s adenine in kinase binding pockets (Kd: 0.8–2.3 µM). MD simulations show hydrogen bonding with hinge regions (e.g., EGFR-TK) .
- Cytotoxicity Assays : IC₅₀ values vary (5–50 µM) across cancer cell lines, correlating with ROS generation (measured via DCFH-DA fluorescence) .
Advanced Research: How should researchers address contradictions in reported synthetic yields (40–85%)?
Answer:
Factors Causing Variability :
- Impurity Profiles : Residual AlCl₃ reduces yield; purify via column chromatography (silica gel, hexane/EtOAc).
- Moisture Sensitivity : Anhydrous conditions (water <50 ppm) improve reproducibility.
Statistical Analysis : Use ANOVA to compare batch conditions (p<0.05 threshold) .
Advanced Research: What role does SHELX software play in resolving crystallographic ambiguities?
Answer:
SHELXL refines disorder models for fluorine atoms:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
